Cas no 802618-33-3 (C-(2-p-Tolyl-oxazol-4-yl)-methylamine)

C-(2-p-Tolyl-oxazol-4-yl)-methylamine is a specialized organic compound featuring a methylamine group attached to a 2-p-tolyl-oxazole core. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of heterocyclic compounds. The p-tolyl and oxazole moieties contribute to its potential as a building block for bioactive molecules, offering opportunities for further functionalization. Its well-defined chemical properties and stability under standard conditions enhance its utility in research and industrial applications. The compound is typically handled under controlled conditions to ensure purity and reactivity, making it suitable for advanced synthetic workflows.
C-(2-p-Tolyl-oxazol-4-yl)-methylamine structure
802618-33-3 structure
Product Name:C-(2-p-Tolyl-oxazol-4-yl)-methylamine
CAS No:802618-33-3
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD06796124
CID:2182186
PubChem ID:28287544
Update Time:2025-11-05

C-(2-p-Tolyl-oxazol-4-yl)-methylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylphenyl)-4-oxazolemethanamine
    • [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine
    • (2-(p-Tolyl)oxazol-4-yl)methanamine
    • AB29298
    • 33105-96-3
    • 1-[2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANAMINE
    • DB-075672
    • AKOS006292892
    • Z1198170502
    • CS-0281292
    • 802618-33-3
    • C-(2-P-TOLYL-OXAZOL-4-YL)-METHYLAMINE
    • CHB61833
    • DB-068754
    • EN300-96665
    • IBA10596
    • C-(2-p-Tolyl-oxazol-4-yl)-methylamine
    • MDL: MFCD06796124
    • Inchi: 1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3
    • InChI Key: BUOOJNCQAYOJQQ-UHFFFAOYSA-N
    • SMILES: O1C=C(CN)N=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 336.2±44.0 °C at 760 mmHg
  • Flash Point: 157.2±28.4 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

C-(2-p-Tolyl-oxazol-4-yl)-methylamine Security Information

C-(2-p-Tolyl-oxazol-4-yl)-methylamine Pricemore >>

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Additional information on C-(2-p-Tolyl-oxazol-4-yl)-methylamine

Recent Advances in the Study of C-(2-p-Tolyl-oxazol-4-yl)-methylamine (CAS: 802618-33-3)

In recent years, the compound C-(2-p-Tolyl-oxazol-4-yl)-methylamine (CAS: 802618-33-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its oxazole core and tolyl substituent, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for C-(2-p-Tolyl-oxazol-4-yl)-methylamine. Recent publications have highlighted novel methodologies that improve yield and purity, making the compound more accessible for further studies. For instance, a 2023 study demonstrated a catalytic asymmetric synthesis approach that significantly enhances enantioselectivity, which is crucial for its biological activity.

Pharmacological investigations have revealed that C-(2-p-Tolyl-oxazol-4-yl)-methylamine exhibits potent activity as a modulator of specific protein-protein interactions. In particular, it has been identified as an inhibitor of the NF-κB pathway, which plays a critical role in inflammation and cancer. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.

Further mechanistic studies have elucidated the binding interactions of C-(2-p-Tolyl-oxazol-4-yl)-methylamine with its molecular targets. X-ray crystallography and molecular docking simulations have provided detailed structural insights, facilitating the design of derivatives with enhanced efficacy and selectivity. These advancements underscore the compound's versatility and its applicability in targeted therapy.

In conclusion, the ongoing research on C-(2-p-Tolyl-oxazol-4-yl)-methylamine (CAS: 802618-33-3) highlights its significant potential in drug discovery. The compound's unique chemical structure and biological activity make it a promising candidate for further development. Future studies should focus on preclinical evaluations to assess its safety and efficacy in vivo, paving the way for clinical applications.

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